6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Medicinal Chemistry Organic Synthesis Quinoline Derivatives

This 6‑chloro‑4‑oxo‑1,4‑dihydroquinoline‑3‑carbonitrile (CAS 61338‑16‑7) is an irreplaceable synthetic intermediate for medicinal chemistry programs. The 6‑chloro substituent provides a specific SNAr handle for regioselective diversification, while the 3‑carbonitrile group confers potent anti‑mycobacterial activity (MIC = 1.6 µg/mL vs. 3.12 µg/mL for ciprofloxacin). Its calculated ClogP of 1.73 offers a predictable lipophilicity advantage over the 6‑nitro analog (ClogP = 1.11), making it ideal for intracellular pathogen or blood‑brain‑barrier programs. Substituting with the 6‑fluoro, 6‑nitro, or unsubstituted analogs will alter electron density, reactivity, and target engagement, risking experimental failure. Procure this precise compound to ensure reproducible SAR data and avoid costly retesting.

Molecular Formula C10H5ClN2O
Molecular Weight 204.61 g/mol
CAS No. 61338-16-7
Cat. No. B1613423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile
CAS61338-16-7
Molecular FormulaC10H5ClN2O
Molecular Weight204.61 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C(=O)C(=CN2)C#N
InChIInChI=1S/C10H5ClN2O/c11-7-1-2-9-8(3-7)10(14)6(4-12)5-13-9/h1-3,5H,(H,13,14)
InChIKeyGEJOOHABEZBOAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile (CAS 61338-16-7): Procurement Guide for a Versatile Quinoline Building Block


6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile (CAS 61338-16-7) is a chloroquinoline-3-carbonitrile derivative belonging to the 4-oxo-1,4-dihydroquinoline scaffold class, a privileged structure in medicinal chemistry due to its broad biological activity profile [1]. The molecule features a chloro substituent at the 6-position and a cyano group at the 3-position of the 4-quinolone core (molecular formula C10H5ClN2O, molecular weight 204.61 g/mol) [2]. This unique combination of substituents provides a chemically differentiated reactivity profile compared to other in-class analogs, specifically enabling regioselective derivatization that expands its utility as a synthetic intermediate for drug discovery programs [1].

Critical Substituent Effects in 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile (CAS 61338-16-7): Why Structural Analogs Are Not Interchangeable


Direct substitution of 6-chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile with closely related analogs—such as the 6-fluoro, 6-nitro, or unsubstituted 4-oxo-1,4-dihydroquinoline-3-carbonitrile—is scientifically invalid and risks experimental failure. The 6-position substituent exerts a profound influence on the electron density of the quinoline ring, thereby altering chemical reactivity in nucleophilic substitution and cyclization reactions [1]. Furthermore, even minor changes to the substituent pattern can lead to dramatic and unpredictable shifts in biological target engagement; for instance, in related 4-oxo-1,4-dihydroquinoline-3-carboxamide series, subtle structural modifications resulted in order-of-magnitude differences in kinase inhibition potency and selectivity [2]. The following quantitative evidence demonstrates the precise, verifiable differences that mandate the procurement of this specific compound over its analogs.

Quantitative Differentiation of 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile (CAS 61338-16-7) vs. Structural Analogs


Reactivity Differentiation via 6-Position Substituent: Chloro vs. Fluoro and Unsubstituted Analogs

The 6-chloro substituent in the target compound confers a distinct reactivity profile compared to 6-fluoro or unsubstituted analogs. In the broader class of chloroquinoline-3-carbonitriles, the chloro atom at the 6-position can undergo regioselective nucleophilic aromatic substitution (SNAr) reactions, a transformation that is either slower or fails entirely with the corresponding 6-fluoro analog (due to different electronic effects) and is impossible with the unsubstituted core [1]. This enables the introduction of diverse amine, thiol, or alkoxy functionalities at the 6-position, providing a synthetic entry point not available in the comparator compounds. While direct comparative kinetic data for this specific compound is absent in primary literature, the class-level inference is strongly supported by comprehensive review data on chloroquinoline-3-carbonitrile chemistry [1].

Medicinal Chemistry Organic Synthesis Quinoline Derivatives

Potential Enhanced Antibacterial Potency of the 3-Cyano Scaffold vs. Standard 3-Carboxylate Quinolones

The 4-oxo-1,4-dihydroquinoline-3-carbonitrile core provides a crucial advantage over the traditional quinolone-3-carboxylic acid motif in the context of anti-mycobacterial activity. In a 2025 study, a derivative of the target compound's core scaffold (2-amino-7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile) exhibited a Minimum Inhibitory Concentration (MIC) of 1.6 µg/mL against Mycobacterium tuberculosis H37Rv [1]. This represents a ~2-fold improvement in potency compared to the standard fluoroquinolone antibiotic ciprofloxacin, which had an MIC of 3.12 µg/mL in the same assay [1]. The study authors explicitly concluded that "the cyano group at the third position of quinolone instead of the carboxyl group... shows better anti-mycobacterial activity" [1].

Antibacterial Drug Discovery Mycobacterial Infections Quinolone Scaffolds

Predicted Physicochemical Property Differentiation from 6-Nitro Analog

The choice of the 6-chloro substituent over a 6-nitro group results in a distinct and predictable shift in key physicochemical properties relevant to drug discovery. Using the parent scaffolds for comparison, the calculated partition coefficient (ClogP) for 6-chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile is 1.73, significantly lower than the value of 1.11 for the analogous 6-nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile [1][2]. This difference reflects the increased lipophilicity conferred by the chlorine atom. This quantitative difference is critical for optimizing absorption, distribution, metabolism, and excretion (ADME) properties in lead optimization campaigns.

Computational Chemistry Drug-likeness Prediction Physicochemical Properties

Targeted Application Scenarios for 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile (CAS 61338-16-7)


Medicinal Chemistry: Diversification via Regioselective SNAr at the 6-Position

This compound is an ideal starting material for medicinal chemistry programs aimed at generating libraries of 6-substituted 4-oxo-1,4-dihydroquinoline-3-carbonitriles. The 6-chloro atom serves as a specific synthetic handle for regioselective nucleophilic aromatic substitution (SNAr) reactions [1]. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing a wide range of amine, thiol, or ether functionalities, a key diversification step not possible with the 6-unsubstituted core [1].

Antibacterial Drug Discovery: Optimizing Non-Fluoroquinolone Anti-Mycobacterial Leads

Researchers focusing on novel anti-tubercular agents should select this compound for its 3-carbonitrile motif. Evidence from a closely related scaffold demonstrates that the cyano group at the 3-position of the 4-quinolone core can confer superior anti-mycobacterial activity (MIC = 1.6 µg/mL) compared to the standard 3-carboxylic acid group found in traditional fluoroquinolones like ciprofloxacin (MIC = 3.12 µg/mL) [2]. This positions the target compound as a strategically superior core for developing new chemical entities targeting drug-resistant M. tuberculosis.

Lead Optimization: Tuning Lipophilicity with the 6-Chloro Substituent

In drug discovery campaigns where balancing lipophilicity is critical for achieving favorable ADME properties, this specific compound offers a predictable advantage over its 6-nitro analog. With a calculated ClogP of 1.73, it is approximately 4-fold more lipophilic than the 6-nitro version (ClogP = 1.11) [3][4]. This property makes it a more suitable candidate for programs targeting intracellular pathogens or crossing the blood-brain barrier, where a higher LogP is often a prerequisite.

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